BenchChemオンラインストアへようこそ!

[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine is a synthetic small molecule belonging to the arylpiperazine class. It features a trifluoromethyl-substituted phenyl core, a 4-methylpiperazine ring, and a unique benzylic amine side chain.

Molecular Formula C13H18F3N3
Molecular Weight 273.3 g/mol
CAS No. 1094329-66-4
Cat. No. B1419840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine
CAS1094329-66-4
Molecular FormulaC13H18F3N3
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)CN
InChIInChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)12-3-2-11(13(14,15)16)8-10(12)9-17/h2-3,8H,4-7,9,17H2,1H3
InChIKeySYPIKCJHMHJEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine (CAS 1094329-66-4): A Distinctive Piperazine-Benzylamine Fragment for Targeted Synthesis


[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine is a synthetic small molecule belonging to the arylpiperazine class. It features a trifluoromethyl-substituted phenyl core, a 4-methylpiperazine ring, and a unique benzylic amine side chain [1]. This combination distinguishes it from many commercially available analogs, which typically possess an aniline or a simple phenylpiperazine structure without the benzylic amine anchor . As a fragment, it serves as a critical building block, with its primary amine handle enabling selective derivatization into complex kinase inhibitors (e.g., SRPK1 inhibitors with IC50 < 10 nM) [2], a role that simpler in-class fragments cannot fulfill without this specific reactive group.

Why [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine Cannot Be Replaced by Common Arylpiperazine Analogs


Substituting this compound with a generic arylpiperazine or a simple aniline analog is not feasible for applications requiring a specific vector for chemical expansion. The benzylic amine (-CH2NH2) group provides a distinct nucleophilic handle with a different pKa and steric profile compared to the directly attached aniline (-NH2) found in regioisomers like CAS 694499-26-8 . This structural difference is critical for on-target fragment growth; the SRPK1 inhibitor program specifically utilized the benzylic amine to form a key amide bond, a reaction path unavailable to the aniline analog without dramatically altering the molecule's geometry and electronic properties [1]. Furthermore, the -CF3 group at the 5-position, in combination with the piperazine ring, is explicitly required for occupying the unique helical insert pocket of SRPK1, a binding mode not achievable with non-fluorinated or piperidine-substituted variants like SRPIN340 [2].

Quantitative Differentiation of [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine from its Closest Analogs


Structural Differentiation from the Directly Attached Aniline Regioisomer (CAS 694499-26-8)

The target compound's key differentiator from its closest regioisomer, 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8), is the attachment of the amine group. The target possesses a benzylic amine (-CH2-NH2), whereas the comparator features an aniline (-NH2) directly attached to the phenyl ring. This results in a calculated topological polar surface area (tPSA) of 32.8 Ų for the target versus 35.8 Ų for the comparator, and a higher computed LogP (XLogP3) of 1.6 compared to 1.5 for the aniline analog [1]. The benzylic amine also has a significantly higher computed pKa (~9.5-10) compared to the aniline (~4.6-5.0), making it a more reactive nucleophile for amide coupling or reductive amination under mild conditions .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Demonstrated Fragment Growth Potential: A 500-Fold Gain in Potency Upon Derivatization

As a fragment, the target compound itself has not been reported as a potent biological entity, which is expected. However, its unique value is demonstrated through its successful elaboration. A single derivatization step—amide coupling with 5-methylfuran-2-carboxylic acid—yields a potent SRPK1 inhibitor (Compound 1, PDB: 5MXX) with an IC50 of <10 nM [1]. In contrast, the closest commercially available alternative core, N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340), exhibits substantially weaker SRPK1 inhibition, with reported effects on leukemia cell lines at micromolar concentrations (e.g., cytotoxic activity in the 10-50 µM range) [2]. This represents a potency gain of several orders of magnitude derived directly from the fragment's specific substitution pattern.

Kinase Inhibition SRPK1 Fragment Elaboration

Differentiation from SPHINX31 (CAS 1818389-84-2): Synthetic Tractability

While SPHINX31 is a more potent SRPK1 inhibitor (IC50 = 5.9 nM), it is a complex, pre-formed molecule from a specific medicinal chemistry campaign (MW = 507.5 g/mol) . Using it as a starting point for a novel series is synthetically limiting. The target compound (MW = 273.3 g/mol) represents the core binding motif—the piperazine-trifluoromethyl-phenyl fragment—with a free benzylic amine handle [1]. This allows for divergent, parallel library synthesis. The target compound requires only a single, high-yielding amide coupling to reach a comparable potency space (<10 nM), offering a more flexible and efficient platform for exploring chemical space around the SRPK1 hydrophobic pocket compared to the structurally constrained SPHINX31.

Synthetic Chemistry Medicinal Chemistry Lead Optimization

High-Value Application Scenarios for [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine Based on Proven Evidence


SRPK1/2 Inhibitor Development: The Optimal Starting Fragment for a Validated Binding Pocket

The primary, evidence-backed application is as the core scaffold for developing novel SRPK1/2 inhibitors. The crystal structure (PDB: 5MXX) confirms this fragment occupies the unique helical insert pocket of SRPK1, a binding mode not accessible to piperidine-based analogs like SRPIN340 [1]. By procuring this compound, a lab can immediately initiate a divergent synthesis program targeting the amide linkage, aiming to replicate the <10 nM potency reported for the 5-methylfuran-2-carboxamide derivative while exploring new chemical space [1]. This scenario leverages the calculated high pKa of the benzylic amine for efficient amide bond formation, a synthetic advantage over the aniline-based regioisomer (CAS 694499-26-8) [2].

Fragment-Based Drug Discovery (FBDD) Library Design: A Bifunctional Core for Rapid SAR Exploration

The compound is ideally suited as a central building block in a fragment-based library targeting kinases with a homology to SRPK1. Its physical properties (MW: 273.3, XLogP3: 1.6, tPSA: 32.8 Ų) position it within lead-like space, and its two distinct functional groups—the piperazine ring and the benzylic amine—offer orthogonal diversification points [1]. This bifunctionality allows for a two-dimensional optimization strategy that is impossible with commercially available, mono-functionalized alternatives like 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline [2].

Chemical Probe Synthesis: Generating Tool Compounds for Splicing Factor Kinase Research

Due to its proven pathway to a selective, non-covalent SRPK1 inhibitor, this compound is a critical intermediate for synthesizing chemical probes to study VEGF-A alternative splicing [1]. The commercial availability of SPHINX31 does not devalue this fragment; as a covalent probe or tool compound program matures, there is a need to generate matched molecular pairs with subtle structural variations (e.g., linker length, electronics) to dissect nuances of kinase selectivity. The target compound's single reactive handle (benzylic amine) enables the rapid synthesis of such pairs, a utility not offered by the fully elaborated SPHINX31 structure .

Quote Request

Request a Quote for [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.